1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one
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Overview
Description
1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one typically involves the cyclopropanation of an appropriate pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a cyclopropyl Grignard reagent under anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired cyclopropyl intermediate. The intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)ethan-1-one
- 1-(2-(1-Methyl-1H-pyrazol-4-yl)propyl)ethan-1-one
- 1-(2-(1-Methyl-1H-pyrazol-4-yl)butyl)ethan-1-one
Uniqueness
1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(12)8-3-9(8)7-4-10-11(2)5-7/h4-5,8-9H,3H2,1-2H3 |
InChI Key |
ZBLZAUVQUXRXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1C2=CN(N=C2)C |
Origin of Product |
United States |
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